molecular formula C6H9IN2O B6141954 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole CAS No. 1334148-70-7

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B6141954
CAS No.: 1334148-70-7
M. Wt: 252.05 g/mol
InChI Key: JIEACCQPIYPMNN-UHFFFAOYSA-N
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Description

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with a 3-iodopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 3-iodopropylamine with a suitable precursor of the oxadiazole ring. One common method is the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodopropyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups or to form new compounds.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Cyclization Reactions: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted propyl derivatives, while oxidation and reduction reactions can produce different oxadiazole derivatives with altered functional groups.

Scientific Research Applications

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials, including polymers and molecularly imprinted polymers (MIPs), due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    5-(3-iodopropyl)-1,2,4-oxadiazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-methyl-1,2,4-oxadiazole: Lacks the 3-iodopropyl group, which may limit its applications in substitution reactions.

    5-(3-chloropropyl)-3-methyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of iodine, which may result in different reactivity and biological properties.

Uniqueness

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of both the 3-iodopropyl and methyl groups, which confer specific reactivity and potential biological activity. The iodine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

5-(3-iodopropyl)-3-methyl-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2O/c1-5-8-6(10-9-5)3-2-4-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEACCQPIYPMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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